molecular formula C19H20N4O B6762251 Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone

Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6762251
M. Wt: 320.4 g/mol
InChI Key: GVKBKCNFOLKLOV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-a]pyridine coreThe final step involves the attachment of the pyridine moiety via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist of specific receptors, modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(17-14-23-9-2-1-5-18(23)21-17)22-10-6-15(7-11-22)12-16-4-3-8-20-13-16/h1-5,8-9,13-15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBKCNFOLKLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CN=CC=C2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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